Metazocine, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metazocine, (+)- is an opioid analgesic compound related to pentazocine. It is known for its significant analgesic effects, which are mediated through a mixed agonist-antagonist action at the mu opioid receptor. its clinical use is limited due to dysphoric and hallucinogenic effects, likely caused by its activity at kappa opioid receptors and sigma receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metazocine, (+)- involves a variation of the morphinan synthesis. The process begins with the reaction of the Grignard reagent from p-methoxybenzyl chloride with lutidine methiodide, resulting in the benzylated dihydropyridine. Reduction of the enamine π-bond leads to the formation of tetrahydropyridine. Cyclization using acid results in the benzomorphan ring system, and subsequent demethylation of the aromatic ring system yields the phenol .
Industrial Production Methods: Industrial production of Metazocine, (+)- follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Metazocine, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions to achieve the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Metazocine, (+)- can yield ketones or aldehydes, while reduction can regenerate the original alcohol.
Scientific Research Applications
Metazocine, (+)- has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics.
Biology: Researchers study its effects on cellular pathways and receptor binding to understand opioid receptor mechanisms.
Medicine: Although its clinical use is limited, it serves as a model compound for developing new analgesics with fewer side effects.
Industry: It is used in the synthesis of related compounds and as a standard in quality control processes.
Mechanism of Action
Metazocine, (+)- exerts its effects through a mixed agonist-antagonist action at the mu opioid receptor. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia. its activity at kappa opioid receptors and sigma receptors contributes to its dysphoric and hallucinogenic effects .
Comparison with Similar Compounds
Pentazocine: Another opioid analgesic with similar mixed agonist-antagonist properties.
Phenazocine: Known for its potent analgesic effects but with a different receptor binding profile.
Cyclazocine: Exhibits similar analgesic properties but with a higher affinity for kappa opioid receptors.
Uniqueness: Metazocine, (+)- is unique due to its specific receptor binding profile, which results in a distinct balance of analgesic and dysphoric effects. This makes it a valuable compound for studying the nuances of opioid receptor interactions and developing new analgesics with improved therapeutic profiles.
Properties
CAS No. |
25144-79-0 |
---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(1S,9S,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m1/s1 |
InChI Key |
YGSVZRIZCHZUHB-ONERCXAPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.